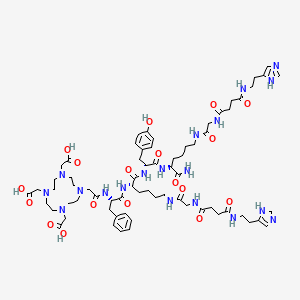

IMP 241

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C68H99N19O18 |

|---|---|

Molecular Weight |

1470.6 g/mol |

IUPAC Name |

2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C68H99N19O18/c69-65(102)51(10-4-6-22-72-59(93)38-76-57(91)18-16-55(89)74-24-20-48-36-70-44-78-48)81-68(105)54(35-47-12-14-50(88)15-13-47)83-66(103)52(11-5-7-23-73-60(94)39-77-58(92)19-17-56(90)75-25-21-49-37-71-45-79-49)82-67(104)53(34-46-8-2-1-3-9-46)80-61(95)40-84-26-28-85(41-62(96)97)30-32-87(43-64(100)101)33-31-86(29-27-84)42-63(98)99/h1-3,8-9,12-15,36-37,44-45,51-54,88H,4-7,10-11,16-35,38-43H2,(H2,69,102)(H,70,78)(H,71,79)(H,72,93)(H,73,94)(H,74,89)(H,75,90)(H,76,91)(H,77,92)(H,80,95)(H,81,105)(H,82,104)(H,83,103)(H,96,97)(H,98,99)(H,100,101)/t51-,52-,53-,54+/m0/s1 |

InChI Key |

SVUVRGJNNADQJC-JIHPSZCPSA-N |

Isomeric SMILES |

C1CN(CCN(CCN(CCN1CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC5=CN=CN5)C(=O)N)CC(=O)O)CC(=O)O)CC(=O)O |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC5=CN=CN5)C(=O)N)CC(=O)O)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Nuclear Properties and Research Applications of Americium-241

Introduction

Americium-241 (²⁴¹Am) is a synthetic radioisotope of the transuranic element americium. First isolated in 1945 during the Manhattan Project, it has become one of the most widely used and accessible actinide isotopes.[1][2] It is primarily produced from the beta decay of Plutonium-241 (²⁴¹Pu), which accumulates in spent nuclear fuel.[3][4][5] With a long half-life and unique decay characteristics—notably as a source of monoenergetic alpha particles and a prominent low-energy gamma ray—²⁴¹Am serves as a critical component in a diverse range of research, industrial, and commercial applications. This guide provides an in-depth overview of its nuclear properties, decay data, and practical applications for researchers, scientists, and professionals in drug development.

Core Nuclear Properties

Americium-241 is characterized by a stable, long-lived nucleus that provides a consistent source of radiation for long-term applications. Its fundamental properties are summarized below.

| Property | Value | Units |

| Half-Life | 432.2 - 432.6 | Years |

| Decay Modes | Alpha (α) decay (~100%)Spontaneous Fission (SF) (3.6 x 10⁻¹⁰ %) | - |

| Parent Nuclide | ²⁴¹Pu (via β⁻ decay) | - |

| Daughter Nuclide | ²³⁷Np | - |

| Isotopic Mass | 241.0568273 | u |

| Specific Activity | 3.43 - 3.44126.9 - 127.0 | Ci/gGBq/g |

| Primary Emissions | Alpha particles, Gamma rays, X-rays | - |

Sources:[3][5][6][7][8][9][10]

Decay Characteristics

The utility of ²⁴¹Am is defined by the type, energy, and intensity of the radiation it emits. It decays primarily via alpha emission to various energy states of Neptunium-237 (²³⁷Np), which then de-excite by emitting gamma rays.

²⁴¹Am is a source of high-energy, essentially monoenergetic alpha particles.[7] This property is fundamental to its use in applications requiring a consistent source of ionization. The principal alpha decay energies and their corresponding probabilities are detailed in the table below.

| Alpha Energy (MeV) | Emission Probability (%) |

| 5.486 | 85.2 |

| 5.443 | 12.8 |

| 5.388 | 1.4 |

| 5.544 | 0.34 |

| 5.512 | 0.20 |

The alpha decay of ²⁴¹Am populates excited states of its daughter nuclide, ²³⁷Np. The subsequent de-excitation results in the emission of low-energy gamma and X-rays. A single gamma-ray at 59.54 keV is particularly dominant, making ²⁴¹Am an invaluable resource for gamma spectroscopy.[3][13]

| Photon Energy (keV) | Emission Probability (%) | Emission Type |

| 59.54 | 35.9 | Gamma (γ) |

| 13.9 | ~15 | X-ray (L) |

| 17.8 | ~9 | X-ray (L) |

| 26.35 | 2.4 | Gamma (γ) |

| 33.20 | 0.126 | Gamma (γ) |

The decay process of Americium-241 involves alpha transitions to several energy levels of Neptunium-237, followed by gamma emissions as the nucleus de-excites to its ground state.

References

- 1. doh.wa.gov [doh.wa.gov]

- 2. Radioisotopes in Consumer Products - World Nuclear Association [world-nuclear.org]

- 3. Americium-241 - Wikipedia [en.wikipedia.org]

- 4. Americium | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 5. radiacode.com [radiacode.com]

- 6. osti.gov [osti.gov]

- 7. lanl.gov [lanl.gov]

- 8. Americium-241 - isotopic data and properties [chemlin.org]

- 9. Nuclear Data Viewer [wise-uranium.org]

- 10. Americium-241 | Radiation Emergencies | CDC [cdc.gov]

- 11. ehs.stanford.edu [ehs.stanford.edu]

- 12. ezag.com [ezag.com]

- 13. Americium (Am241) Gamma Spectrum | Gamma Spectacular [gammaspectacular.com]

An In-Depth Technical Guide to the Americium-241 Decay Chain and Daughter Product Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Americium-241 (²⁴¹Am) is a synthetic radionuclide of significant interest due to its applications in various industrial and medical fields, including smoke detectors and as a source for alpha and gamma radiation.[1] A thorough understanding of its decay chain is critical for radiation protection, waste management, and the development of radiopharmaceuticals. This document provides a comprehensive technical overview of the ²⁴¹Am decay cascade, its daughter products, and the standard experimental methodologies employed for their analysis.

Americium-241: Primary Decay Characteristics

With a half-life of 432.2 years, Americium-241 primarily undergoes alpha (α) decay to Neptunium-237 (²³⁷Np).[2] This decay process is accompanied by the emission of gamma (γ) rays. The principal decay energies are well-characterized and serve as signatures for isotopic identification. Spontaneous fission also occurs, but with a very low branching ratio.[1]

Table 1: Primary Decay Data for Americium-241

| Radiation Type | Energy (MeV) | Emission Probability (%) |

|---|---|---|

| Alpha (α) | 5.486 | 85.0%[1][3] |

| 5.443 | 13.0%[1] | |

| 5.388 | 2.0%[1] | |

| Gamma (γ) | 0.0595 | 35.9%[4] |

| 0.0263 | Visible in spectra[5] |

| | 0.0139 | Minor emission[1] |

The Neptunium (4n+1) Decay Series

The primary daughter product of ²⁴¹Am decay, Neptunium-237, is the longest-lived member of the Neptunium series (4n+1) with a half-life of 2.144 million years.[2][6] This series, once extinct in nature, is now present due to the artificial production of its parent nuclides.[7] The chain proceeds through a sequence of alpha and beta decays, ultimately terminating at the stable isotope Thallium-205 (²⁰⁵Tl), with an intermediate quasi-stable product, Bismuth-209 (²⁰⁹Bi).[6][8]

References

- 1. Americium-241 - Wikipedia [en.wikipedia.org]

- 2. United States of Americium | Los Alamos National Laboratory [lanl.gov]

- 3. inis.iaea.org [inis.iaea.org]

- 4. osti.gov [osti.gov]

- 5. Americium (Am241) Gamma Spectrum | Gamma Spectacular [gammaspectacular.com]

- 6. Neptunium | Np (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Neptunium - Wikipedia [en.wikipedia.org]

- 8. Bismuth-209 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Alpha and Gamma Emissions of Americium-241

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Americium-241 (²⁴¹Am) is a synthetic radionuclide of significant interest across various scientific and industrial fields, including its use in smoke detectors, neutron sources, and as a reference standard for spectrometry.[1][2][3] A thorough understanding of its decay characteristics—specifically its alpha (α) and gamma (γ) emissions—is critical for its safe handling, accurate quantification, and application in research and development. This document provides a detailed technical overview of the decay properties of ²⁴¹Am, quantitative data on its emissions, and the experimental methodologies employed for their characterization.

Americium-241 has a half-life of 432.2 years and decays primarily via alpha particle emission.[4][5][6] This decay process results in the formation of Neptunium-237 (²³⁷Np), which is often left in an excited state. The subsequent de-excitation of the ²³⁷Np nucleus produces a spectrum of characteristic gamma rays and X-rays. This guide consolidates emission data from various studies and outlines the protocols for alpha and gamma spectrometry, providing a foundational resource for professionals working with this isotope.

Decay Characteristics of Americium-241

The primary decay mode of Americium-241 is alpha decay, which accounts for the vast majority of its transformations. This process involves the emission of an alpha particle (a helium nucleus), leading to the daughter nuclide Neptunium-237. The decay can populate several energy levels of the ²³⁷Np nucleus, with the most probable transitions leading to excited states. These excited states are unstable and rapidly de-excite to the ground state by emitting gamma rays and conversion electrons.

The decay can be represented by the following reaction:

⁹⁵₂₄₁Am → ⁹³₂₃⁷Np + ₂⁴He (α particle)

The alpha decay of ²⁴¹Am is characterized by several distinct energy groups, each corresponding to a transition to a specific energy level in ²³⁷Np. The subsequent gamma emissions provide a signature spectrum that is unique to this decay process.

Quantitative Emission Data

The energies and intensities of alpha and gamma emissions from ²⁴¹Am have been extensively studied. The following tables summarize the most prominent emissions based on evaluated nuclear data.

Alpha Emission Data

The alpha spectrum of ²⁴¹Am is dominated by two main energy groups. The vast majority of decays (over 98%) populate excited states of ²³⁷Np.

| Alpha Energy (MeV) | Emission Probability (%) | Daughter Nucleus Energy Level (keV) |

| 5.486 | 85.2 | 59.5 |

| 5.443 | 12.8 | 103.0 |

| 5.388 | 1.4 | 158.5 |

| 5.544 | 0.3 | 0 (Ground State) |

| 5.321 | 0.13 | 225.0 |

| Data compiled from multiple sources.[1][5][7] |

Gamma and X-ray Emission Data

Following alpha decay, the excited ²³⁷Np nucleus de-excites, producing a range of low-energy gamma and X-rays. The 59.54 keV gamma-ray is the most intense and is the primary signature used for the identification and quantification of ²⁴¹Am.[7]

| Photon Energy (keV) | Emission Probability (%) | Type |

| 59.54 | 35.9 | Gamma |

| 26.34 | 2.4 | Gamma |

| 13.9 (Avg) | ~40 (Total) | Np L X-rays |

| 17.6 (Avg) | ~20 (Total) | Np L X-rays |

| 98.96 | 0.02 | Gamma |

| 102.96 | 0.008 | Gamma |

| Data compiled from multiple sources.[1][5][7][8] |

Recent high-resolution measurements using microcalorimeters have also identified previously unobserved gamma lines at 207.72 keV and 208.21 keV, though their intensities are very low.[9][10]

Experimental Protocols for Emission Analysis

The characterization of ²⁴¹Am emissions relies on well-established spectrometric techniques. The choice of method depends on the sample matrix, the required sensitivity, and whether alpha or gamma radiation is being measured.

Alpha Spectrometry

Alpha spectrometry is used for the accurate determination of alpha-emitting radionuclides. It provides high-resolution energy spectra, allowing for the differentiation of various alpha emitters in a sample.

-

Principle: The kinetic energy of alpha particles is measured as they deposit their energy within a detector. The number of counts at a specific energy is proportional to the activity of the radionuclide.

-

Methodology:

-

Sample Preparation: This is the most critical step. For accurate energy measurement and to prevent self-absorption, a virtually massless source is required. This often involves chemical separation of americium from the sample matrix using techniques like ion exchange or solvent extraction, followed by electrodeposition onto a polished stainless steel or platinum disc.[11][12]

-

Detection System: A vacuum chamber containing a silicon-based semiconductor detector (e.g., PIPS - Passivated Implanted Planar Silicon) is used. The vacuum prevents energy loss of the alpha particles in the air.

-

Data Acquisition: The detector is connected to a preamplifier, amplifier, and a multi-channel analyzer (MCA). The MCA records the energy of each alpha particle and generates a spectrum of counts versus energy.

-

Analysis: The resulting spectrum shows distinct peaks corresponding to the different alpha energies of ²⁴¹Am. The activity is calculated from the net peak area after correcting for detector efficiency and decay branching ratios.

-

Gamma Spectrometry

Gamma spectrometry is a non-destructive technique used to identify and quantify gamma-emitting radionuclides. It is particularly useful for measuring ²⁴¹Am via its prominent 59.54 keV gamma-ray.

-

Principle: Gamma rays interact with a detector material, depositing some or all of their energy. This energy deposition creates a charge pulse that is proportional to the energy of the gamma-ray.

-

Methodology:

-

Sample Preparation: Unlike alpha spectrometry, sample preparation can be simpler as gamma rays are highly penetrating. Samples can often be measured in their native matrix (e.g., soil, liquid) in a standardized geometry (e.g., a Marinelli beaker).

-

Detection System: High-Purity Germanium (HPGe) detectors are commonly used for their excellent energy resolution.[8] For low-energy photons like those from ²⁴¹Am, planar-type HPGe or Sodium Iodide (NaI(Tl)) detectors are also effective.[13] The detector is heavily shielded (typically with lead) to reduce background radiation.

-

Data Acquisition: Similar to alpha spectrometry, the signal is processed through an amplifier and an MCA to generate a gamma-ray spectrum.

-

Analysis: The spectrum is analyzed to identify the 59.54 keV peak. The activity is determined by comparing the peak's net count rate to that of a calibrated ²⁴¹Am source in the same geometry, after correcting for emission probability.[8]

-

Alpha-Gamma Coincidence Counting

This is an absolute counting method used for primary standardization of ²⁴¹Am sources.

-

Principle: This technique exploits the fact that the 5.486 MeV alpha particle is emitted in coincidence with the 59.54 keV gamma-ray. By using two separate detectors—one for alphas and one for gammas—and counting only the events that occur simultaneously in both, the absolute disintegration rate can be determined with high accuracy.[13]

-

Methodology:

-

Detection System: An alpha detector (e.g., silicon semiconductor) and a gamma detector (e.g., NaI(Tl)) are placed in close proximity to the ²⁴¹Am source.[13]

-

Electronics: The outputs from both detectors are fed into a coincidence counting unit, which only registers an event if signals arrive from both detectors within a very short time window.

-

Analysis: This method minimizes systematic errors associated with detector efficiency and source self-absorption, as the disintegration rate can be calculated from the count rates in the individual alpha, gamma, and coincidence channels.[13]

-

Conclusion

Americium-241 is a key radionuclide whose alpha and gamma emissions are well-characterized. Its primary decay to Neptunium-237 results in a complex but well-defined spectrum of alpha particles and low-energy photons, dominated by the 5.486 MeV alpha transition and the 59.54 keV gamma-ray. Accurate quantification of ²⁴¹Am is routinely achieved through alpha and gamma spectrometry, with each technique offering distinct advantages. The choice of methodology is dictated by the specific requirements of the analysis, including sample type and desired precision. The data and protocols outlined in this guide serve as a comprehensive technical resource for scientists and researchers engaged in work involving Americium-241.

References

- 1. Americium-241 - Wikipedia [en.wikipedia.org]

- 2. hpschapters.org [hpschapters.org]

- 3. doh.wa.gov [doh.wa.gov]

- 4. Americium-241 | Radiation Emergencies | CDC [cdc.gov]

- 5. ehs.stanford.edu [ehs.stanford.edu]

- 6. radiacode.com [radiacode.com]

- 7. osti.gov [osti.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. New Experimentally Observable Gamma-ray Emissions from 241Am Nuclear Decay [arxiv.org]

- 11. ANALYTICAL METHODS - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bundesumweltministerium.de [bundesumweltministerium.de]

- 13. tandfonline.com [tandfonline.com]

Unveiling the Core: A Technical Guide to the Physical and Chemical Characteristics of Metallic Americium-241

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental physical and chemical properties of metallic Americium-241 (²⁴¹Am). As a critical radionuclide with applications ranging from smoke detectors to radioisotope thermoelectric generators, a thorough understanding of its characteristics is paramount for safe handling, application development, and waste management.[1][2] This document summarizes key quantitative data, outlines experimental methodologies for their determination, and provides visual representations of its radioactive decay and phase behavior.

Physical Properties of Metallic Americium-241

Freshly prepared Americium-241 is a silvery-white, malleable, and ductile metal.[3][4] It tarnishes slowly in dry air at room temperature.[3][5] As with other actinides, metallic Americium-241 is subject to self-irradiation damage from its own alpha particle emissions, which can alter its physical properties over time.

Quantitative Physical Data

The following table summarizes the key physical properties of metallic Americium-241.

| Property | Value | Units |

| Atomic Number | 95 | - |

| Atomic Mass | 241.0568273 | Da |

| Half-life | 432.2 | years |

| Decay Mode | Alpha (α), Gamma (γ) | - |

| Density (at 20°C) | ~12 | g/cm³[6][7] |

| Melting Point | 1176 | °C |

| Boiling Point | 2011 | °C |

| Crystal Structure (α-phase) | Double hexagonal close-packed (dhcp) | - |

Radioactive Decay of Americium-241

Americium-241 primarily decays via alpha emission to Neptunium-237 (²³⁷Np), accompanied by the release of gamma radiation.[1][8] The principal alpha decay energies are 5.486 MeV (85% abundance) and 5.443 MeV (13% abundance).[1] A significant gamma ray is emitted at 59.54 keV.[1]

Phase Transitions of Metallic Americium

Metallic americium exhibits several allotropic forms depending on temperature and pressure. At ambient conditions, it exists in the stable alpha (α) form with a double hexagonal close-packed (dhcp) crystal structure.[5] With increasing temperature at ambient pressure, it transitions to a face-centered cubic (fcc) phase at 770 °C and then to a body-centered cubic (bcc) structure at 1075 °C.[9] Under pressure, the α-phase transitions to the β-phase (fcc) and then to the γ-phase (orthorhombic).[9]

References

- 1. Americium-241 - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. inis.iaea.org [inis.iaea.org]

- 4. researchgate.net [researchgate.net]

- 5. bundesumweltministerium.de [bundesumweltministerium.de]

- 6. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 7. atom.chem.uw.edu.pl [atom.chem.uw.edu.pl]

- 8. lnhb.fr [lnhb.fr]

- 9. Americium - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery and Synthesis of Americium-241

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of Americium-241 (Am-241), a synthetic radionuclide with significant applications in various fields. The document details the initial experimental work, modern production methodologies, and the key nuclear and chemical processes involved.

Discovery and Historical Context

Americium, with the atomic number 95, was the fourth transuranium element to be discovered. The isotope Am-241 was first synthesized and identified in late 1944 by Glenn T. Seaborg, Ralph A. James, Leon O. Morgan, and Albert Ghiorso at the University of Chicago's Metallurgical Laboratory, now known as Argonne National Laboratory.[1][2] This research was an integral part of the Manhattan Project, and as such, the discovery was classified and kept secret until after World War II.[3]

The discovery was formally announced to the public in an unconventional manner. On November 11, 1945, five days before the official presentation at an American Chemical Society meeting, Glenn Seaborg revealed the existence of elements 95 and 96 on the children's radio show, "Quiz Kids".[2][4][5] The element was named "americium" in honor of the Americas, drawing a parallel to the lanthanide element europium, which is located directly above it in the periodic table.[1][3]

The initial samples of americium were minuscule, weighing only a few micrograms, and were identified solely by their radioactivity.[3] The first substantial amounts of metallic americium, weighing between 40 and 200 micrograms, were not prepared until 1951.[3]

Synthesis of Americium-241

Americium-241 is not a naturally occurring isotope.[2] It is produced through nuclear reactions, primarily originating from plutonium isotopes within nuclear reactors.

2.1. Primary Synthesis Pathway

The most common method for producing Am-241 involves the irradiation of Plutonium-239 (Pu-239) with neutrons in a nuclear reactor.[4][5] The process involves two successive neutron captures followed by a beta decay:

-

First Neutron Capture: A Pu-239 nucleus captures a neutron to become Plutonium-240 (Pu-240).

-

Second Neutron Capture: The Pu-240 nucleus captures another neutron, forming Plutonium-241 (Pu-241).

-

Beta Decay: Pu-241 undergoes beta decay, emitting a beta particle (an electron) and an antineutrino, to become Americium-241.[4][5]

This sequence can be represented as: Pu-239 (n,γ) → Pu-240 (n,γ) → Pu-241 → β⁻ + Am-241[6][7]

The Pu-239 itself is typically produced from Uranium-238 (U-238) in nuclear reactors.[3][8]

2.2. Production from Aged Plutonium

A significant source of Am-241 is the decay of Pu-241 present in existing stockpiles of plutonium and in spent nuclear fuel.[9] Spent nuclear fuel can contain approximately 12% Pu-241.[3] As this plutonium ages, the Pu-241, with a half-life of about 14.4 years, decays into Am-241.[5][7] The concentration of Am-241 in these materials reaches its maximum after about 70 years.[3][10] This "in-growth" of Am-241 necessitates its periodic removal from plutonium materials, a process that simultaneously purifies the plutonium and yields a valuable isotope.[10][11]

2.3. Alternative Synthesis Route

An alternative, though less common, method for producing Am-241 involves the bombardment of Uranium-238 with high-energy alpha particles (helium ions).[6][12] This reaction also produces Pu-241, which then decays to Am-241.

Quantitative Data

The key radioisotopic properties relevant to the synthesis and characteristics of Americium-241 are summarized below.

| Parameter | Value | Isotope |

| Half-life | 432.2 years[13] | Americium-241 |

| 14.35 years[3][5] | Plutonium-241 | |

| Primary Decay Mode | Alpha (α) decay[13] | Americium-241 |

| Alpha Emission Energies | 5.48 MeV (85.2% probability)[6] | Americium-241 |

| 5.44 MeV (12.8% probability)[6][9] | Americium-241 | |

| Primary Gamma Emission Energy | 59.5 keV[9] | Americium-241 |

| Decay Product | Neptunium-237 (Np-237) | Americium-241 |

| Decay Mode | Beta (β⁻) decay[4] | Plutonium-241 |

Experimental Protocols: Separation and Purification

The isolation of high-purity Am-241 from aged plutonium or spent nuclear fuel is a complex radiochemical process. Modern techniques rely heavily on solvent extraction and ion exchange. The Americium and Plutonium Purification by Extraction (AMPPEX) process is a notable example.[14][15][16]

4.1. Head-End Processing: Dissolution

-

Objective: To bring the solid plutonium dioxide (PuO₂) into an aqueous solution.

-

Methodology: The PuO₂ is dissolved in nitric acid. This process is often aided by an electrochemically generated silver(II) catalyst to facilitate the dissolution of the highly refractory oxide material.[14][15][16]

4.2. Primary Separation: PUREX-type Solvent Extraction

-

Objective: To separate the bulk of the plutonium from americium and other fission products.

-

Methodology: A PUREX (Plutonium and Uranium Recovery by Extraction) type process is employed. The conditioned nitric acid solution is contacted with an organic solvent (typically tributyl phosphate in a hydrocarbon diluent). The plutonium is selectively extracted into the organic phase, while americium, silver, and most other fission products remain in the aqueous phase (raffinate).[14][15] The plutonium can then be stripped from the organic solvent and converted back to PuO₂.[14]

4.3. Americium Purification: Secondary Solvent Extraction

-

Objective: To selectively extract and purify americium from the raffinate of the primary separation step.

-

Methodology: The americium-bearing aqueous solution is fed to a second solvent extraction circuit. Here, a different solvent system is used to selectively extract the americium, leaving impurities like silver in the aqueous phase.[15][16]

4.4. Final Product Conversion: Precipitation and Calcination

-

Objective: To convert the purified americium into a stable, solid form.

-

Methodology: The americium is stripped from the organic solvent back into an aqueous solution. It is then recovered from this solution through precipitation, commonly as americium oxalate.[15][16] This precipitate is then heated (calcined) to decompose the oxalate and form the final product, americium dioxide (AmO₂).[15][16] The AMPPEX process has demonstrated the ability to isolate Am-241 in high yields (>99%) and high purity (>99%).[14][16][17]

4.5. Alternative Method: Pyrochemical Separation

-

Objective: To separate americium from plutonium metal using non-aqueous methods.

-

Methodology: The Molten Salt Extraction (MSE) process involves a pyrochemical oxidation reaction followed by extraction in a molten salt medium.[11] This technique separates americium from plutonium metal by taking advantage of their differing chemical properties at high temperatures.[11]

Visualizations

5.1. Nuclear Reaction Pathway

Caption: Primary synthesis pathway for Americium-241 in nuclear reactors.

5.2. Experimental Workflow: AMPPEX Process

Caption: Workflow for Americium-241 separation via the AMPPEX process.

References

- 1. Americium | Radioactive, Synthetic, Transuranic | Britannica [britannica.com]

- 2. C&EN: IT'S ELEMENTAL: THE PERIODIC TABLE - AMERICIUM [pubsapp.acs.org]

- 3. Americium - Wikipedia [en.wikipedia.org]

- 4. doh.wa.gov [doh.wa.gov]

- 5. United States of Americium | Los Alamos National Laboratory [lanl.gov]

- 6. osti.gov [osti.gov]

- 7. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

- 8. homework.study.com [homework.study.com]

- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 10. Americium-241 - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. epa.gov [epa.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Separation of 241Am from Aged Plutonium Dioxide for use in Radioisotope Power Systems | E3S Web of Conferences [e3s-conferences.org]

- 16. researchgate.net [researchgate.net]

- 17. The separation of 241Am from aged plutonium dioxide for use in radioisotope power systems using the AMPPEX process [inis.iaea.org]

An In-depth Technical Guide on the Natural Occurrence and Environmental Levels of Americium-241

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Americium-241 (²⁴¹Am), focusing on its origins, environmental distribution, and the analytical methodologies used for its detection and quantification. As an artificial radionuclide, understanding its behavior in the environment is critical for assessing radiological impacts and ensuring public health.

Introduction to Americium-241

Americium is a synthetic, radioactive chemical element.[1][2] It has no naturally occurring or stable isotopes.[1][2][3] The most common and significant isotope is Americium-241, which has a half-life of 432.2 years.[4][5] It decays primarily through the emission of alpha particles and also releases low-energy gamma rays.[4][5][6] This dual emission is a key characteristic for its detection and has led to its use in various applications.

Sources and Production of Americium-241

Americium-241 is not found naturally; its presence in the environment is entirely due to human activities.[3][7] The primary source of ²⁴¹Am is the beta decay of Plutonium-241 (²⁴¹Pu).[3][6][8]

2.1 Primary Production Pathway Plutonium-241, with a half-life of approximately 14.3 years, is generated in nuclear reactors through successive neutron capture by Plutonium-239 (²³⁹Pu).[3][8][9] When ²⁴¹Pu undergoes beta decay, it transforms into ²⁴¹Am.[3][10] Consequently, in any material containing ²⁴¹Pu, such as spent nuclear fuel or separated plutonium, the concentration of ²⁴¹Am will increase over time, reaching a maximum level after about 70 years.[11][12]

Caption: Nuclear production and decay pathway leading to Americium-241.

2.2 Anthropogenic Sources of Environmental Release The majority of ²⁴¹Am in the global environment originates from the atmospheric testing of nuclear weapons conducted in the 1950s and 1960s.[3][13] Other significant sources include:

-

Nuclear Fuel Cycle: Controlled releases and accidents at nuclear reactors and reprocessing plants can cause localized contamination.[7][13]

-

Commercial Products: The most widespread commercial application of ²⁴¹Am is in ionization-type smoke detectors.[4][10] While the amount in each detector is minuscule (around 0.29 micrograms), improper disposal can lead to accumulation in landfills.[6][12]

-

Industrial Applications: It is also used in industrial gauges for measuring thickness and as a neutron source for non-destructive testing.[10]

Environmental Transport and Fate

Once released, ²⁴¹Am is transported through various environmental compartments. Its chemical properties dictate its mobility and eventual fate.

-

Atmosphere: Released into the air as microscopic dust, ²⁴¹Am can be transported over long distances before being deposited onto soil and water surfaces through wet or dry deposition.[4][14]

-

Soil: Americium binds strongly to soil particles, particularly organic matter and iron/manganese oxides.[13] This results in low mobility, with the majority of contamination being retained in the upper few centimeters of the soil column.[4][13] Its mobility in soil is slightly less than that of plutonium.[15][16]

-

Water: In aquatic systems, ²⁴¹Am tends to adsorb to suspended particles and eventually settles into the sediment.[4] In groundwater, it can be transported bound to mobile colloidal materials.[13]

-

Biota: Uptake of ²⁴¹Am from the soil by plants is generally low.[4][13] The soil-to-plant transfer factor can vary by orders of magnitude depending on soil type and plant species.[13] It can be ingested by animals that consume contaminated soil or plants, but biomagnification through the food chain is not considered a significant pathway for its dispersal.[13]

Caption: Environmental transport pathways and compartments for Americium-241.

Environmental Levels of Americium-241

The concentration of ²⁴¹Am in the environment is generally very low and is a result of global fallout from past nuclear testing. Higher concentrations can be found near nuclear facilities or accident sites.

Table 1: Reported Concentrations of Americium-241 in Soil

| Location/Context | Concentration | Unit | Citation |

|---|---|---|---|

| Average Surface Soil (Global Fallout) | ~0.01 | pCi/g | [3] |

| North Temperate Zone (1982 est.) | 25 | Bq/m² | [13] |

| Antarctica (1969-1993 fallout) | 0.21 | Bq/m² | [13] |

| Nevada Test Site (Surface Soil Inventory) | 150 | Ci | [13] |

| Chernobyl Exclusion Zone (Yanov) | 660 | MBq/m² |[17] |

Table 2: Reported Concentrations of Americium-241 in Air

| Location/Context | Concentration | Unit | Citation |

|---|---|---|---|

| Global Fallout (Post-1973) | < 10⁻¹⁸ | Ci/m³ | [13] |

| Global Fallout (Post-1973) | < 0.037 | µBq/m³ |[13] |

Table 3: Reported Concentrations and Guidelines for Americium-241 in Water

| Context | Concentration | Unit | Citation |

|---|---|---|---|

| U.S. EPA Drinking Water Limit (alpha emitters) | 15 | pCi/L | [1] |

| WHO Guideline in Drinking Water | < 1 | Bq/L |[18] |

Table 4: Reported Concentrations and Transfer Factors of Americium-241 in Biota

| Sample Type | Value | Unit | Citation |

|---|---|---|---|

| Reindeer Liver (Sweden) | 0.6 | pCi/kg | [19] |

| Reindeer Bone (Sweden) | 0.2 | pCi/kg | [19] |

| Plants (Chernobyl) | 3.2 - 47 | Bq/kg (dry mass) | [17] |

| Soil-to-Plant Transfer Ratio (Chernobyl) | < 7 x 10⁻⁵ | (Bq/kg) / (Bq/m²) |[17] |

Methodologies for Analysis

The accurate determination of ²⁴¹Am in environmental samples requires sophisticated radiochemical separation and sensitive detection techniques due to its low concentrations and the presence of interfering radionuclides.

Caption: General experimental workflow for Am-241 analysis in soil samples.

5.1 Detailed Experimental Protocol: Alpha Spectrometry for ²⁴¹Am in Soil

Alpha spectrometry is the most commonly used method for quantifying low levels of ²⁴¹Am.[20][21] The following protocol is a generalized representation of the key steps involved.

-

Step 1: Sample Preparation

-

A representative soil sample is collected, air-dried or oven-dried at a low temperature (~105°C), and sieved to remove large debris and create a homogenous sample.

-

An aliquot of the dried sample is ashed in a muffle furnace at high temperatures (e.g., 500-600°C) to destroy organic matter.

-

-

Step 2: Leaching and Tracer Addition

-

The ashed soil is subjected to strong acid leaching, typically with concentrated nitric acid (HNO₃) and sometimes hydrochloric acid (HCl) or hydrogen peroxide (H₂O₂), often with heating, to bring the americium into solution.

-

A known amount of a tracer, typically ²⁴³Am, is added to the sample at the beginning of the chemical process.[22] This allows for the determination of the chemical yield (recovery) of the separation process.

-

-

Step 3: Pre-concentration and Purification

-

Co-precipitation: Americium is often co-precipitated from the leachate solution with a carrier, such as iron (III) hydroxide or calcium oxalate, to separate it from the bulk matrix elements.[18]

-

Chromatography: The precipitate is redissolved, and the solution is passed through one or more ion-exchange or extraction chromatography columns.[20] This step is crucial for separating americium from other alpha-emitting radionuclides (like plutonium and thorium) and other interfering elements.

-

-

Step 4: Source Preparation for Counting

-

The purified americium fraction is prepared for alpha spectrometry. This is commonly achieved by electrodepositing the americium onto a stainless steel disc or by micro-precipitation onto a filter.[22] This creates a very thin, uniform source to minimize self-absorption of the alpha particles.

-

-

Step 5: Alpha Spectrometry

-

The prepared source is placed in a vacuum chamber and counted using an alpha spectrometer, typically with a silicon detector. The spectrometer measures the energy of the emitted alpha particles.

-

²⁴¹Am and the ²⁴³Am tracer have distinct alpha energy peaks, allowing for their simultaneous quantification.[22] The counting time can range from several hours to several days to achieve the required detection sensitivity.[18]

-

-

Step 6: Data Analysis

-

The activity of ²⁴¹Am in the original sample is calculated from the net counts in its energy region, correcting for the detector efficiency, the chemical recovery (determined from the counts of the ²⁴³Am tracer), and the initial sample mass.

-

References

- 1. Americium | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 2. Americium | Am | CID 23966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hpschapters.org [hpschapters.org]

- 4. epa.gov [epa.gov]

- 5. radiacode.com [radiacode.com]

- 6. United States of Americium | Los Alamos National Laboratory [lanl.gov]

- 7. osti.gov [osti.gov]

- 8. Plutonium-241 - Wikipedia [en.wikipedia.org]

- 9. On plutonium-241 and americium in the two-component nuclear energy system [nucet.pensoft.net]

- 10. doh.wa.gov [doh.wa.gov]

- 11. Americium - Wikipedia [en.wikipedia.org]

- 12. Americium-241 - Wikipedia [en.wikipedia.org]

- 13. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Americium | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 15. Environmental aspects of americium [inis.iaea.org]

- 16. Environmental aspects of americium. [Transport through environment to man] (Technical Report) | OSTI.GOV [osti.gov]

- 17. Search results [inis.iaea.org]

- 18. Determination of 241Am in Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biophysical aspects of Am-241 and Pu-241 in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ANALYTICAL METHODS - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Core Differences Between Americium-241 and Other Americium Isotopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key distinctions between Americium-241 (²⁴¹Am) and other significant isotopes of americium, namely Americium-240 (²⁴⁰Am), Americium-242m (²⁴²ᵐAm), and Americium-243 (²⁴³Am). This document delves into their nuclear properties, production pathways, and the experimental protocols for their separation and purification, presenting data in a structured format for ease of comparison and reference.

Comparative Nuclear Properties

The fundamental differences between americium isotopes lie in their nuclear structure, which dictates their stability, decay characteristics, and interaction with neutrons. These properties are crucial for their respective applications and handling considerations.

Physical and Radioactive Properties

The following table summarizes the key physical and radioactive properties of the americium isotopes discussed in this guide.

| Property | Americium-240 (²⁴⁰Am) | Americium-241 (²⁴¹Am) | Americium-242m (²⁴²ᵐAm) | Americium-243 (²⁴³Am) |

| Half-life | 50.8 hours[1] | 432.2 years[2] | 141 years[3] | 7,370 years[4] |

| Primary Decay Mode | Electron Capture (~100%)[1] | Alpha (α) | Isomeric Transition (IT) (99.54%)[5] | Alpha (α) |

| Daughter Isotope(s) | ²⁴⁰Pu[1] | ²³⁷Np | ²⁴²Am (IT), ²³⁸Np (α)[5] | ²³⁹Np |

| Specific Activity | 9.51 x 10¹⁵ Bq/g[1] | 1.27 x 10¹¹ Bq/g (3.43 Ci/g)[6][7] | ~9.9 x 10¹² Bq/g | 7.4 x 10⁹ Bq/g (0.19 Ci/g)[8] |

| Decay Heat | High | 0.114 W/g[3] | Moderate | Low |

Neutron Interaction Properties

The behavior of americium isotopes within a neutron flux is critical for applications in nuclear reactors and for the production of other elements. The thermal neutron capture and fission cross-sections are key parameters in this regard.

| Property (Thermal Neutrons, 0.0253 eV) | Americium-240 (²⁴⁰Am) | Americium-241 (²⁴¹Am) | Americium-242m (²⁴²ᵐAm) | Americium-243 (²⁴³Am) |

| Capture Cross-Section (σₙ,γ) | ~280 b[9] | 665 ± 33 b[10] | ~1141 b[11] | 88.5 ± 4.0 b[12][13] |

| Fission Cross-Section (σₙ,f) | ~1500 b[9] | 3.12 b | 6401 b[11] | 81.3 ± 2.5 mb[6][14] |

Gamma Ray Emissions

The emission of gamma rays is a key characteristic used for the detection and quantification of these isotopes. The principal gamma-ray energies and their emission probabilities are detailed below.

| Isotope | Principal Gamma-Ray Energies (keV) and Intensities (%) |

| Americium-241 (²⁴¹Am) | 59.54 (35.9%)[6] |

| Americium-242m (²⁴²ᵐAm) | 49.35 (0.13%), 60.13 (0.005%), 66.89 (0.015%), 73.66 (0.008%), 86.65 (0.023%)[15] |

| Americium-243 (²⁴³Am) | 74.66 (67.72 ± 0.65%)[16] |

Production and Decay Pathways

Americium isotopes are synthetic, produced through nuclear reactions within nuclear reactors. The primary production route involves neutron capture by plutonium isotopes.

Isotope Production Chains

The following diagram illustrates the primary pathways for the production of Americium-241, Americium-242m, and Americium-243 from Plutonium-239.

Decay Chains

The radioactive decay of americium isotopes leads to the formation of other elements. The following diagram shows the primary decay routes for the isotopes discussed.

Experimental Protocols: Separation and Purification

The separation of americium from spent nuclear fuel is a complex multi-step process. It typically follows the initial recovery of uranium and plutonium via the PUREX process.

PUREX Process Overview

The Plutonium and Uranium Recovery by Extraction (PUREX) process is the primary method for reprocessing spent nuclear fuel.

Methodology:

-

Dissolution: The spent nuclear fuel rods are dissolved in hot nitric acid.

-

Solvent Extraction: The resulting solution is contacted with a solvent consisting of tributyl phosphate (TBP) in a hydrocarbon diluent (e.g., kerosene).

-

Separation: Uranium and plutonium are selectively extracted into the organic phase, leaving the majority of fission products and minor actinides, including americium and curium, in the aqueous raffinate.

-

Stripping: The uranium and plutonium are then selectively stripped from the organic phase into separate aqueous solutions.

Americium Separation from PUREX Raffinate

The aqueous raffinate from the PUREX process contains the americium to be recovered. This is typically achieved through a combination of solvent extraction and ion exchange chromatography.

Methodology: Solvent Extraction (Example: TRUEX Process)

-

Feed Adjustment: The nitric acid concentration of the PUREX raffinate is adjusted.

-

Extraction: The adjusted feed is contacted with a solvent containing a specific extractant, such as octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) mixed with TBP in a hydrocarbon diluent. This co-extracts trivalent actinides (Am, Cm) and lanthanides.

-

Stripping: Americium and curium are then selectively stripped from the loaded organic phase using a suitable stripping agent, often a dilute acid or a complexing agent.

Methodology: Ion Exchange Chromatography

-

Column Preparation: An anion exchange resin column is conditioned with a high molarity nitric acid solution (e.g., 8 M HNO₃).[17]

-

Loading: The solution containing americium and other elements is loaded onto the column. Plutonium, if present, will adsorb to the resin.[17]

-

Elution of Americium: Americium and other trivalent cations do not form strong anionic nitrate complexes and will pass through the column in the 8 M HNO₃ eluent.[17]

-

Further Purification: The collected eluent containing americium can be further purified using other ion exchange resins or solvent extraction techniques to separate it from lanthanides and other fission products. For instance, a cation exchange resin can be used where americium is adsorbed and then selectively eluted.

Workflow for Americium Separation

The following diagram outlines a generalized workflow for the separation and purification of americium from spent nuclear fuel.

Core Differences and Their Implications

The distinct nuclear properties of Americium-241 compared to its other isotopes lead to significant differences in their applications, handling, and role in the nuclear fuel cycle.

-

Americium-241: Its relatively long half-life, stable alpha emission, and prominent 59.5 keV gamma-ray make it ideal for use in smoke detectors and as a source for various industrial gauges and analytical instruments.[7] Its moderate specific activity and decay heat are manageable for these applications. However, its significant thermal neutron capture cross-section means it can be transmuted to heavier isotopes in a high neutron flux.

-

Americium-240: With its very short half-life and high specific activity, Americium-240 is not suitable for long-term applications.[14] Its primary relevance is in fundamental nuclear research.[14]

-

Americium-242m: This metastable isomer is notable for its very high thermal neutron fission cross-section, making it a potential candidate for use in compact, high-flux nuclear reactors or as a trigger for nuclear devices. However, its production in significant quantities is challenging.

-

Americium-243: As the longest-lived of these isotopes, Americium-243 has a low specific activity and decay heat.[8] This makes it less hazardous to handle in larger quantities and a valuable target material for the production of heavier actinides, such as Curium-244, through neutron capture.[18] Its lower neutron capture cross-section compared to Americium-241 means it is less readily transmuted.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. www-nds.iaea.org [www-nds.iaea.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Search results [inis.iaea.org]

- 7. Table 4-5, 243Am Decay Schemea - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. juser.fz-juelich.de [juser.fz-juelich.de]

- 9. wwwndc.jaea.go.jp [wwwndc.jaea.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. wwwndc.jaea.go.jp [wwwndc.jaea.go.jp]

- 12. www-nds.iaea.org [www-nds.iaea.org]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. www-nds.iaea.org [www-nds.iaea.org]

- 16. tandfonline.com [tandfonline.com]

- 17. PREPARATION OF PURE AMERICIUM (Technical Report) | OSTI.GOV [osti.gov]

- 18. tandfonline.com [tandfonline.com]

Unveiling the Core: A Technical Guide to the Nuclear Structure of Americium-241

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical models describing the nuclear structure of Americium-241 (Am-241), a synthetic actinide of significant interest in various scientific and industrial fields. A comprehensive understanding of its nuclear architecture is paramount for applications ranging from radioisotope thermoelectric generators to targeted alpha-therapy in medicine. This document provides a synthesis of experimental data and theoretical frameworks, offering a detailed look into the quantum mechanical behavior of this complex nucleus.

Experimental Foundation: Probing the Americium-241 Nucleus

Our understanding of the Am-241 nuclear structure is fundamentally built upon a wealth of experimental data obtained through various spectroscopic techniques. These experiments provide the crucial benchmarks against which theoretical models are validated.

Alpha Spectroscopy

Alpha decay is the primary mode of decay for Americium-241, transforming it into Neptunium-237 (Np-237). High-resolution alpha spectroscopy reveals a fine structure in the alpha particle energies, corresponding to transitions to the ground and excited states of the daughter nucleus.[1][2] This fine structure is a direct probe of the energy levels in Np-237 and, by inference, provides information about the shell structure and collective properties of both the parent and daughter nuclei.

Key Experimental Data from Alpha Spectroscopy:

| Alpha Transition | Energy (MeV) | Intensity (%) |

| α₀ | 5.486 | 85.2 |

| α₁ | 5.443 | 12.8 |

| α₂ | 5.388 | 1.7 |

| Table 1: Principal alpha decay energies and their intensities for Americium-241.[3] |

A detailed experimental setup for high-resolution alpha spectroscopy typically involves a vacuum chamber to minimize energy loss of the alpha particles in air, a semiconductor detector (e.g., a silicon surface barrier detector), a pre-amplifier, and a multi-channel analyzer (MCA) for data acquisition.[2]

Gamma-Ray Spectroscopy

The excited states of Np-237 populated by the alpha decay of Am-241 de-excite through the emission of gamma rays. Gamma-ray spectroscopy, often performed in coincidence with alpha particle detection (alpha-gamma coincidence spectroscopy), allows for the precise determination of the energies and intensities of these gamma transitions. This technique is instrumental in constructing the decay scheme and identifying the spins and parities of the nuclear energy levels.[4][5]

Prominent Gamma-Ray Emissions from Americium-241 Decay:

| Energy (keV) | Intensity per 100 decays |

| 59.5409 | 35.9 |

| 26.3448 | 2.40 |

| 13.9 | ~13 |

| Table 2: Major gamma-ray emissions following the alpha decay of Americium-241.[3][6] |

A typical gamma-ray spectroscopy setup for studying Am-241 involves a high-purity germanium (HPGe) detector, which offers excellent energy resolution, coupled with sophisticated data acquisition systems.[4] For alpha-gamma coincidence measurements, both an alpha and a gamma detector are used in conjunction, with timing electronics to correlate the detection of both particles from the same decay event.

Theoretical Frameworks for the Nuclear Structure of Americium-241

The intricate interplay of single-particle and collective motions in the heavy, odd-A nucleus of Americium-241 necessitates the use of sophisticated theoretical models. These models aim to reproduce and predict the observed experimental data, providing deeper insights into the underlying nuclear dynamics.

The Nilsson Model: A Deformed Shell Model Perspective

For heavy nuclei like Americium-241, which are known to possess a non-spherical, or deformed, shape, the spherical shell model is insufficient. The Nilsson model , an extension of the shell model, accounts for nuclear deformation by considering nucleons moving in a deformed harmonic oscillator potential.[7][8] This deformation lifts the degeneracy of the spherical single-particle energy levels, leading to a new set of energy levels, known as Nilsson levels, which are characterized by quantum numbers specific to a deformed potential.

The ordering and spacing of these Nilsson levels are crucial for determining the ground-state spin and parity, as well as the properties of excited states in odd-A nuclei like Am-241. The 95th proton and the 146 neutrons in Am-241 occupy these Nilsson orbitals up to the Fermi level. The properties of the nucleus are then largely determined by the unpaired 95th proton.

The Quasiparticle-Phonon Model: Incorporating Collective Excitations

The Quasiparticle-Phonon Model (QPM) provides a more microscopic description of the nuclear structure by considering the interactions between quasiparticles (representing the single-particle degrees of freedom) and phonons (representing collective vibrational excitations of the even-even core).[9][10] In an odd-A nucleus like Am-241, the low-lying excited states can be described as a coupling of the odd quasiparticle to the collective vibrations of the even-even core.

This model is particularly successful in describing the fragmentation of single-particle strength and the properties of vibrational states in heavy nuclei. The QPM Hamiltonian includes a mean-field term for the quasiparticles, a term for the phonons, and a coupling term that describes their interaction.

Cluster Models of Alpha Decay

The alpha decay of Americium-241 can also be described using cluster models , where the alpha particle is treated as a pre-formed entity within the parent nucleus. The decay process is then viewed as the quantum mechanical tunneling of this alpha cluster through the Coulomb barrier. The probability of alpha decay, and thus the half-life, is sensitive to the pre-formation probability of the alpha cluster and the shape of the potential barrier. These models can provide insights into the nuclear structure by relating the calculated half-lives to the quantum numbers of the initial and final states.

Synthesis and Outlook

The theoretical models presented provide a framework for understanding the complex nuclear structure of Americium-241. The Nilsson model offers a valuable description of the single-particle states in this deformed nucleus, while the Quasiparticle-Phonon Model provides a more detailed picture by including collective vibrations. Cluster models, in turn, offer a specific lens through which to view the dynamics of its primary alpha decay mode.

A comprehensive picture of the Am-241 nucleus emerges from the synergy between high-precision experimental data and the predictions of these theoretical frameworks. Future research, leveraging advanced experimental facilities and more sophisticated theoretical calculations, will continue to refine our understanding of this important actinide, with potential impacts on nuclear energy, astrophysics, and the development of novel medical radioisotopes.

References

- 1. Americium-241 - isotopic data and properties [chemlin.org]

- 2. scispace.com [scispace.com]

- 3. Americium-241 - Wikipedia [en.wikipedia.org]

- 4. arxiv.org [arxiv.org]

- 5. Americium (Am241) Gamma Spectrum | Gamma Spectacular [gammaspectacular.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Nilsson model - Wikipedia [en.wikipedia.org]

- 8. web-docs.gsi.de [web-docs.gsi.de]

- 9. Quasiparticle-phonon model [inis.iaea.org]

- 10. Quasiparticle-phonon nuclear model [inis.iaea.org]

Technical Guide: Spontaneous Fission Characteristics of Americium-241

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the core spontaneous fission characteristics of Americium-241.

Introduction

Americium-241 (²⁴¹Am) is a synthetic radionuclide of significant interest across various scientific and industrial fields, from its use in smoke detectors to its potential as a power source for radioisotope thermoelectric generators in space applications.[1] A key characteristic of this isotope is its radioactive decay. While the primary decay mechanism is alpha emission, ²⁴¹Am also undergoes spontaneous fission (SF), a rare but important decay mode.[1][2] This guide provides a detailed examination of the spontaneous fission properties of Americium-241, presenting quantitative data, experimental methodologies, and visual representations of the underlying processes.

Core Decay and Fission Characteristics

Americium-241 has a half-life of 432.2 years.[1][3] Its predominant decay mode is the emission of an alpha particle, transforming it into Neptunium-237.[1] Spontaneous fission represents a very minor decay branch.[2] The process occurs without an external inciting particle, where the nucleus splits into two or more lighter nuclei and releases a significant amount of energy.[4]

Quantitative Data Presentation

The key parameters defining the spontaneous fission of Americium-241 are summarized below.

| Parameter | Value | Reference |

| Total Half-Life | 432.2 years | [1][3] |

| Spontaneous Fission Half-Life | ~1.2 x 10¹⁴ years | [5] |

| Spontaneous Fission Branching Ratio | 3.6 x 10⁻¹² or 3.6 x 10⁻¹⁰ % | [2][6] |

| Specific Spontaneous Fission Rate | 1.2 fissions per second per gram | [2] |

| Spontaneous Fission Neutron Yield | 1.18 neutrons per second per gram | [7] |

Decay Pathways of Americium-241

The primary decay path for ²⁴¹Am is alpha decay, with spontaneous fission being a significantly less probable alternative.

Caption: Decay scheme of Americium-241, showing the dominant alpha decay and rare spontaneous fission branch.

Experimental Protocols

The measurement of spontaneous fission characteristics, particularly for a nuclide with such a low fission probability, requires highly sensitive and specialized experimental techniques.

1. Fission Fragment Detection: Gaseous Scintillation Counting

An early and effective method for detecting the products of spontaneous fission involves the use of gaseous scintillation counters.

-

Sample Preparation: A thin, uniform layer of Americium-241, often in the microgram range, is electrolytically deposited onto a durable backing material, such as a platinum disc.[8]

-

Detector Assembly: The sample is placed inside a sealed chamber filled with a noble gas, typically xenon. The chamber is constructed from high-vacuum materials to ensure gas purity.[8] The inner surfaces are often coated with a reflective material like magnesium oxide to maximize light collection.[8]

-

Signal Generation: When a fission event occurs, the resulting high-energy fission fragments travel through the xenon gas, causing it to scintillate (produce flashes of ultraviolet light). A wavelength shifter, such as quaterphenyl, is coated on the inner surface of a window to convert this UV light into the visible spectrum.[8]

-

Detection and Analysis: A photomultiplier tube (PMT) is coupled to the chamber window to detect these light flashes. The PMT converts the light into an electrical pulse. Fission fragments produce significantly larger pulses than the abundant alpha particles from the primary decay mode, allowing for discrimination via a high-speed discriminator circuit.[8] The number of fission pulses recorded over a long period (hundreds or thousands of hours) is used to calculate the spontaneous fission rate and half-life.[8]

2. Isotope Identification: Mass Spectrometry

Modern techniques allow for the direct identification of fission fragment isotopes, providing data on fission yields.

-

Ion Catching and Thermalization: A spontaneous fission source is placed within a cryogenic stopping cell (CSC). The fission fragments are thermalized and stopped within the cell.[9]

-

Extraction and Mass Measurement: The stopped ions are then extracted and guided into a multiple-reflection time-of-flight mass spectrometer (MR-TOF-MS). This device measures the mass-to-charge ratio of the fragments with high precision, allowing for the unambiguous identification of each nuclide produced in the fission process.[9]

-

Data Acquisition: By counting the number of each identified nuclide, a precise distribution of the fission product yields can be determined.[9]

3. Neutron Multiplicity Measurement

Determining the number of neutrons emitted per fission event is crucial for a complete characterization.

-

Neutron Detection Array: The Americium-241 source is placed at the center of a large array of neutron counters. These are typically ³He-filled proportional counters embedded in a moderating material (like polyethylene) which slows down the fast fission neutrons to thermal energies, where they are more efficiently detected.[10]

-

Coincidence Counting: A fission event is signaled by a fission fragment detector (e.g., a scintillation or ionization chamber). The neutron detector array is then triggered to count neutrons in a short time window immediately following the fission event. This coincidence technique is essential to distinguish fission neutrons from the background environmental neutron flux.[10]

-

Efficiency and Analysis: The overall detection efficiency of the neutron array is carefully calibrated using a standard source with a known neutron emission rate, such as Californium-252. The raw neutron counts are then corrected for this efficiency to determine the average number of neutrons emitted per spontaneous fission of ²⁴¹Am.[10]

Experimental Workflow for Fission Analysis

The logical flow for a comprehensive experiment to measure both fission fragments and neutron multiplicity is outlined below.

Caption: Workflow for comprehensive analysis of Americium-241 spontaneous fission characteristics.

References

- 1. United States of Americium | Los Alamos National Laboratory [lanl.gov]

- 2. Americium-241 - Wikipedia [en.wikipedia.org]

- 3. Americium-241 | Radiation Emergencies | CDC [cdc.gov]

- 4. Spontaneous fission - Wikipedia [en.wikipedia.org]

- 5. www-nds.iaea.org [www-nds.iaea.org]

- 6. lnhb.fr [lnhb.fr]

- 7. osti.gov [osti.gov]

- 8. jetp.ras.ru [jetp.ras.ru]

- 9. epj-conferences.org [epj-conferences.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Utilizing Americium-241 as an Alpha Source for Spectroscopy Calibration

Introduction

Americium-241 (²⁴¹Am) is a synthetic radionuclide that serves as a crucial tool in nuclear science and technology. With a long half-life of 432.6 years, it provides a stable and predictable source of alpha particles, making it an ideal standard for the energy calibration of alpha spectrometers.[1] This application note provides a detailed protocol for the use of ²⁴¹Am as an alpha source for the calibration of alpha spectroscopy systems, intended for researchers, scientists, and professionals in drug development who utilize radiation detection and measurement instrumentation.

Alpha spectroscopy is a powerful analytical technique for the identification and quantification of alpha-emitting radionuclides. The precise energy measurement of alpha particles allows for the unambiguous identification of the emitting nuclide. Accurate energy calibration of the spectrometer is paramount for achieving reliable and high-quality results. ²⁴¹Am is particularly well-suited for this purpose due to its distinct and well-characterized alpha decay energies.[2][3]

Principles of Americium-241 Alpha Decay

Americium-241 decays primarily via alpha emission to Neptunium-237 (²³⁷Np). The decay process results in the emission of alpha particles with several discrete energies. The most prominent alpha emissions are summarized in the table below.[1][2][3][4] The principal alpha energy at 5.486 MeV, with its high emission probability, is the primary peak used for calibration.[2][3][5] In addition to alpha particles, the decay of ²⁴¹Am is also accompanied by the emission of low-energy gamma rays and X-rays, with a notable gamma ray at 59.5 keV.[1][2]

Data Presentation: ²⁴¹Am Decay Characteristics

A summary of the primary alpha particle energies and their corresponding intensities for the decay of Americium-241 is presented in the table below. This data is essential for the identification of peaks in the alpha spectrum and for performing an accurate energy calibration.

| Alpha Particle Energy (MeV) | Intensity (%) |

| 5.486 | 85.2 |

| 5.443 | 12.8 |

| 5.388 | 1.4 |

| 5.544 | 0.34 |

| 5.512 | 0.20 |

Table 1: Principal alpha decay energies and intensities for Americium-241. Data sourced from various nuclear data resources.[1][2][3][4]

Health and Safety Precautions

Americium-241 is a radioactive material and must be handled with appropriate safety measures to minimize radiation exposure.[6][7] While the alpha particles emitted by ²⁴¹Am have a very short range and can be stopped by a sheet of paper or the outer layer of skin, it poses a significant internal radiation hazard if inhaled or ingested.[2][3]

Core Safety Protocols:

-

Training: All personnel must receive proper training on radiation safety and the specific handling procedures for ²⁴¹Am before commencing any work.[6][8]

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, disposable gloves, and safety glasses must be worn when handling ²⁴¹Am sources.[6][9]

-

Source Handling: Use forceps or other remote handling tools to manipulate the ²⁴¹Am source, avoiding direct contact.[6]

-

Contamination Control: Work should be performed in a designated radioactive materials area, preferably within a fume hood or glove box to prevent the spread of contamination.[10] The work surface should be covered with absorbent, plastic-backed paper.[6]

-

Monitoring: Regularly monitor the work area and personnel for contamination using an appropriate survey meter, such as a Geiger-Muller counter with a pancake probe.[6]

-

Waste Disposal: All radioactive waste generated must be disposed of in accordance with institutional and regulatory guidelines.

-

Emergency Procedures: Be familiar with emergency procedures in the event of a spill or personnel contamination.[9]

Experimental Protocol: Alpha Spectrometer Calibration using ²⁴¹Am

This protocol outlines the steps for performing an energy calibration of an alpha spectrometer using a commercially available ²⁴¹Am source. The setup typically consists of a vacuum chamber, a semiconductor detector (e.g., a Passivated Implanted Planar Silicon - PIPS detector), a preamplifier, an amplifier, and a multi-channel analyzer (MCA).[5][11]

5.1. Equipment and Materials:

-

Alpha spectrometer system (vacuum chamber, detector, preamplifier, amplifier, MCA)

-

Calibrated Americium-241 alpha source

-

Vacuum pump

-

NIM bin and power supply

-

Oscilloscope

-

Data acquisition and analysis software

5.2. Experimental Workflow Diagram:

Caption: Experimental workflow for alpha spectrometer calibration using Americium-241.

5.3. Step-by-Step Procedure:

-

System Preparation:

-

Visually inspect the ²⁴¹Am source for any signs of damage or leakage.

-

Carefully place the ²⁴¹Am source in the sample holder within the vacuum chamber, ensuring it is positioned directly facing the detector at a reproducible distance.

-

Close the vacuum chamber and evacuate it to the pressure recommended by the detector manufacturer (typically < 50 mTorr) to minimize energy loss of the alpha particles in air.

-

Connect the detector output to the preamplifier, which is then connected to the amplifier and the MCA.

-

Slowly apply the recommended bias voltage to the detector.

-

-

Data Acquisition:

-

Open the data acquisition software associated with the MCA.

-

Set the data acquisition parameters, including the conversion gain (number of channels), shaping time on the amplifier, and the acquisition time. A longer acquisition time will result in better peak statistics.

-

Begin data acquisition. The alpha spectrum should begin to form on the screen.

-

Observe the spectrum as it accumulates. The prominent peak corresponding to the 5.486 MeV alpha emission from ²⁴¹Am should be clearly visible.

-

-

Energy Calibration:

-

Once a sufficient number of counts have been collected in the main peak (typically >10,000 counts for good statistical accuracy), stop the data acquisition.

-

Use the analysis tools in the software to determine the centroid (channel number) of the 5.486 MeV peak.

-

If the other, less intense peaks (e.g., 5.443 MeV) are well-resolved, their centroids can also be determined.

-

Create a calibration curve by plotting the known energies of the alpha peaks against their corresponding channel numbers. For a linear system, a two-point calibration is often sufficient, but a multi-point calibration will provide better accuracy over a wider energy range.

-

Most modern spectroscopy software will have a built-in calibration routine. Enter the known energies and corresponding channel numbers to generate the calibration file.

-

Save the energy calibration. The x-axis of the spectrum should now be displayed in units of energy (keV or MeV).

-

-

Verification:

-

Verify the calibration by checking if the software correctly identifies the energies of the known alpha peaks from the ²⁴¹Am source.

-

The Full Width at Half Maximum (FWHM) of the 5.486 MeV peak can be measured to assess the detector's resolution.[5]

-

Conclusion

The use of Americium-241 as a standard source for alpha spectroscopy provides a reliable and accurate method for energy calibration. Its well-defined and intense alpha emissions, coupled with its long half-life, make it an invaluable tool for ensuring the quality and accuracy of alpha spectrometry measurements. Adherence to strict safety protocols is essential when handling this radioactive material. The detailed protocol provided in this application note serves as a comprehensive guide for researchers and scientists to perform accurate and safe calibrations of their alpha spectroscopy systems.

References

- 1. Americium-241 - Wikipedia [en.wikipedia.org]

- 2. osti.gov [osti.gov]

- 3. inis.iaea.org [inis.iaea.org]

- 4. ezag.com [ezag.com]

- 5. Fine structure of the alpha spectrum of Am-241 with MCA/ alpha spectroscopy | PHYWE [phywe.com]

- 6. case.edu [case.edu]

- 7. rapiscansystems.com [rapiscansystems.com]

- 8. Americium-241 contamination in a university laboratory - OTHEA - RELIR [relir.cepn.asso.fr]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. acamedia.info [acamedia.info]

- 11. scribd.com [scribd.com]

Application Notes and Protocols for the Development and Use of an Americium-Beryllium (Am-Be) Neutron Source for Material Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development and application of Americium-Beryllium (Am-Be) neutron sources for material analysis. It includes a conceptual protocol for the development of an Am-Be source, detailed application notes on its use in material analysis, and specific experimental protocols for Prompt Gamma Neutron Activation Analysis (PGNAA).

I. Conceptual Protocol for the Development of an Am-Be Neutron Source

The development of an Am-Be neutron source is a highly specialized process that involves the handling of radioactive materials and requires stringent safety protocols. The following conceptual protocol outlines the key stages involved, based on publicly available information from commercial manufacturers and patents. This is intended for informational purposes and is not a substitute for professional manufacturing procedures.

1. Precursor Materials and Handling:

The primary materials for an Am-Be neutron source are Americium-241 (²⁴¹Am) in the form of americium oxide (²⁴¹AmO₂) powder and beryllium (⁹Be) metal powder.[1][2] The particle size of the powders is a critical parameter, with finer powders ensuring a more homogenous mixture and efficient neutron production.[1] For example, americium oxide powder of approximately 300 mesh and beryllium powder of about 200 mesh have been used.[1] All handling of ²⁴¹AmO₂ must be conducted in a glove box to prevent inhalation and contamination.

2. Powder Preparation and Mixing:

The ²⁴¹AmO₂ and ⁹Be powders are carefully weighed and blended to achieve a uniform dispersion.[1][3] A significant excess of beryllium is typically used to ensure that the alpha particles emitted by the americium have a high probability of interacting with beryllium nuclei.[1] The thorough mixing of these components is crucial for maximizing the neutron yield.[1]

3. Pellet Pressing:

The blended powder mixture is then cold-pressed into a dense pellet.[1] This process compacts the material, increasing the interaction probability between the americium and beryllium. The dimensions of the pellet are determined by the desired source activity and application.

4. Encapsulation and Sealing:

To ensure safety and containment of the radioactive materials, the Am-Be pellet is doubly encapsulated in corrosion-resistant stainless steel capsules.[2][4] The capsules are sealed using high-integrity welding techniques, such as tungsten inert gas (TIG) welding or argon arc welding.[2][5]

5. Quality Control and Source Certification:

The sealed source undergoes a series of rigorous quality control tests to ensure its integrity and performance. These tests are often based on international standards such as ISO 2919 and include:

-

Leakage Tests: To confirm the seal integrity.

-

Temperature Tests: Including thermal shock and high-temperature endurance tests.[6]

-

Pressure Tests: To simulate harsh environmental conditions.

-

Puncture and Impact Tests: To assess the mechanical strength of the capsule.[6]

The neutron emission rate of the source is calibrated using standardized methods, such as the manganese sulfate bath technique.[5] Upon successful completion of all tests, the source is certified for its intended use.

II. Application Note: Material Analysis using an Am-Be Neutron Source

Am-Be neutron sources are widely used for non-destructive material analysis through neutron activation techniques, primarily Neutron Activation Analysis (NAA) and Prompt Gamma Neutron Activation Analysis (PGNAA).

Principle of Operation:

An Am-Be source produces neutrons through the (α,n) reaction. Alpha particles emitted from the decay of ²⁴¹Am interact with ⁹Be nuclei, producing an excited carbon nucleus (¹²C*) and a neutron.[4]

α + ⁹Be → ¹²C* + n

The resulting neutrons have a broad energy spectrum, with an average energy of about 4.2 MeV.[4] These neutrons can be used to irradiate a sample, causing the nuclei of the elements within the sample to become excited or transmuted.

Neutron Activation Analysis (NAA):

In NAA, the sample is irradiated with neutrons, leading to the formation of radioactive isotopes. After irradiation, the sample is transferred to a detector to measure the gamma rays emitted from the decay of these isotopes. The energy of the gamma rays is characteristic of the element, and the intensity is proportional to its concentration.

Prompt Gamma Neutron Activation Analysis (PGNAA):

PGNAA involves the detection of gamma rays emitted instantaneously during neutron capture by the nuclei in the sample.[7] This technique is particularly useful for elements that do not form convenient radioactive isotopes for traditional NAA. The sample is continuously irradiated while the emitted prompt gamma rays are measured by a gamma-ray spectrometer.[7] PGNAA is a powerful tool for in-situ and online elemental analysis in various fields, including mining, cement production, and security.[6][7]

III. Experimental Protocol for Prompt Gamma Neutron Activation Analysis (PGNAA)

This protocol provides a detailed methodology for performing PGNAA for material analysis using an Am-Be neutron source.

1. Sample Preparation:

-

For solid samples, minimal preparation is often required. Samples can be analyzed in their bulk form.

-

For liquid samples, they should be placed in a suitable container that does not significantly interfere with the neutron flux or the emitted gamma rays.

-

Powdered samples should be homogenized and placed in a container of known geometry.

2. Experimental Setup:

A typical PGNAA setup consists of the Am-Be neutron source, a sample irradiation position, a gamma-ray detector, and appropriate shielding.

-

Neutron Source and Moderator: The Am-Be source is typically housed in a shielded container. A moderator, such as paraffin or water, may be used to thermalize the fast neutrons, as many elements have higher neutron capture cross-sections for thermal neutrons.

-

Sample Position: The sample is placed in a well-defined position relative to the neutron source to ensure reproducible irradiation conditions.

-

Gamma-Ray Detector: A high-purity germanium (HPGe) detector is commonly used for its excellent energy resolution, which is crucial for resolving complex gamma-ray spectra.

-

Shielding: Shielding materials, such as lead for gamma rays and borated paraffin or lithium carbonate for neutrons, are essential to protect the detector and personnel from background radiation.[6]

3. Data Acquisition:

-

Detector Calibration: The HPGe detector must be calibrated for both energy and efficiency using standard radioactive sources with well-known gamma-ray energies and intensities.

-